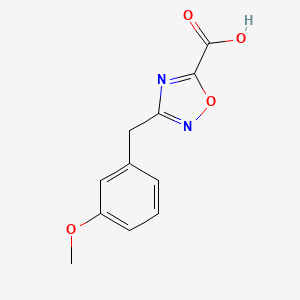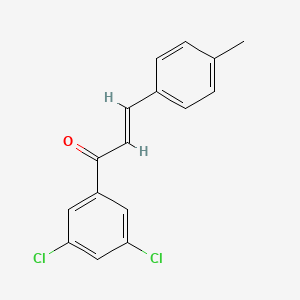
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 .
Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
A key application of 2,3-Dihydro-1,4-benzodioxine derivatives is in the synthesis of compounds with potent antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit significant inhibitory action against various Gram-positive and Gram-negative bacterial strains, as well as antifungal potential. For instance, some compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide demonstrated good antibacterial activity, comparable to standard antibiotics like Ciprofloxacin (Abbasi et al., 2017); (Abbasi et al., 2020); (Abbasi et al., 2016).
Enzyme Inhibition
These compounds have been investigated for their potential as enzyme inhibitors. Research indicates that some derivatives can inhibit enzymes such as lipoxygenase, acetylcholinesterase (AChE), and α-glucosidase. This property is particularly significant for the development of treatments for conditions like inflammation and diabetes (Abbasi et al., 2014); (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity
Recent studies have explored the use of 2,3-Dihydro-1,4-benzodioxine derivatives in biofilm inhibition. Some derivatives showed promising results against biofilms formed by bacteria like Escherichia coli and Bacillus subtilis, alongside displaying moderate cytotoxicity, which is a crucial aspect for therapeutic applications (Abbasi et al., 2020).
Solid-Phase Synthesis Applications
Another significant application lies in solid-phase synthesis. For example, polymer-supported sulfonyl chloride, which includes 2,3-Dihydro-1,4-benzodioxine derivatives, has been used in the solid-phase synthesis of various compounds. Such methodologies are important in the development of new drugs and bioactive molecules (Holte et al., 1998).
Potential in Antidiabetic Therapies
Compounds derived from 2,3-Dihydro-1,4-benzodioxine have shown potential as anti-diabetic agents, particularly in inhibiting α-glucosidase enzyme. This suggests a promising avenue for the development of new treatments for diabetes (Abbasi et al., 2023).
Heterocyclic Compound Synthesis
These derivatives are also pivotal in the synthesis of heterocyclic compounds, which have wide applications in pharmaceuticals. For instance, they have been used in the synthesis of 5,6-dihydro-2H-thiins and 2,3-dihydro-1,4-oxathiins, highlighting their versatility in organic synthesis (Yemets et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMKPUAZYSFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677629 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
CAS RN |
87474-15-5 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)

![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)